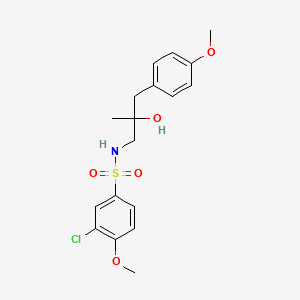

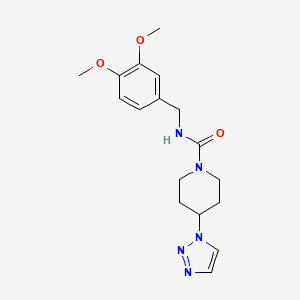

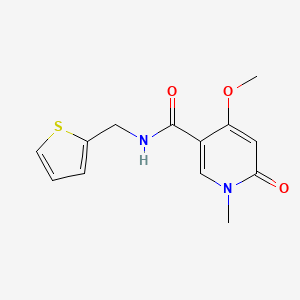

4-(2-Aminoethyl)-3-phenylisoxazol-5(2H)-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-(2-Aminoethyl)-3-phenylisoxazol-5(2H)-one” is a complex organic compound. Compounds with similar structures, such as 2-aminothiazoles, are significant in medicinal chemistry and are used as starting materials for the synthesis of a diverse range of heterocyclic analogues .

Synthesis Analysis

While specific synthesis methods for “4-(2-Aminoethyl)-3-phenylisoxazol-5(2H)-one” were not found, similar compounds like 2-aminothiazoles are synthesized and characterized using techniques like FTIR and NMR .科学研究应用

Synthesis and Properties

One study focuses on the Green Synthesis of 3-Substituted-4-arylmethylideneisoxazol-5(4H)-one Derivatives Catalyzed by Salicylic Acid , highlighting the catalytic activity of salicylic acid in synthesizing derivatives of isoxazol-5(4H)-ones in water, offering a green, cost-effective, and simple method without using heating, microwave, or ultrasound sources. This method has significant implications for the pharmaceutical, agriculture, filter dyes, and photonic devices industries due to the environmental friendliness of the procedure and the broad applications of the synthesized compounds (Mosallanezhad & Kiyani, 2019).

Photolysis and Photochemical Properties

Research on Photolysis of phenyldisic acids reveals that 3-Hydroxy-2-methyl-4-phenylisoxazol-5(2H)-one exists as four tautomers. Photolysis in methanol leads to unique product formation from discrete tautomers, demonstrating the compound's interesting photochemical properties, which could be relevant for understanding its behavior under different conditions (Prager & Smith, 1994).

Applications in Organic Synthesis

Another study investigates the Rearrangements of regioisomeric 4-isoxazolines , where 4- and 5-substituted cycloadducts undergo different reactions under the same conditions, yielding enaminoderivatives via a novel rearrangement process. This research provides valuable insights into the reactivity and potential applications of isoxazole derivatives in organic synthesis, contributing to the development of new synthetic methodologies (Liguori et al., 1988).

Corrosion Inhibition

A study on Quantum chemical and molecular dynamics simulation studies on inhibition performances of some thiazole and thiadiazole derivatives against corrosion of iron, including compounds related to isoxazoline derivatives, suggests potential applications of these compounds as corrosion inhibitors. This research might not directly reference 4-(2-Aminoethyl)-3-phenylisoxazol-5(2H)-one but indicates a broader interest in isoxazole derivatives for protecting metals against corrosion (Kaya et al., 2016).

属性

IUPAC Name |

4-(2-aminoethyl)-3-phenyl-2H-1,2-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-7-6-9-10(13-15-11(9)14)8-4-2-1-3-5-8/h1-5,13H,6-7,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGIRZSHPCPZAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)ON2)CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Aminoethyl)-3-phenylisoxazol-5(2H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine](/img/structure/B2670624.png)

![1-[[(5-Chloropyrimidin-2-yl)amino]methyl]cyclohex-2-en-1-ol](/img/structure/B2670630.png)

![N-[(4-Methylsulfinylphenyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2670631.png)

![(2S)-N-[[4-(4-Cyclopentylbutanoyl)morpholin-3-yl]methyl]-1-prop-2-ynylpyrrolidine-2-carboxamide](/img/structure/B2670633.png)

![N-(cyclopropylmethyl)-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2670634.png)

![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2670638.png)